4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid
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Overview
Description
4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a benzoic acid moiety through an ethenyl linkage. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Ethenyl Linkage Formation: The ethenyl linkage can be introduced through a Heck reaction, where the biphenyl compound is reacted with a vinyl halide in the presence of a palladium catalyst.
Benzoic Acid Attachment:
Industrial Production Methods
Industrial production of 4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of continuous flow reactors and automated systems ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Br2, Cl2), alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro derivatives, halogenated compounds, alkylated compounds
Scientific Research Applications
4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4’-Formyl[1,1’-biphenyl]-4-yl)ethenyl]benzoic acid
- 4-[2-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methylbenzoic acid
Uniqueness
4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl and benzoic acid moieties, linked through an ethenyl group, provide a versatile framework for various chemical modifications and applications.
Properties
CAS No. |
833485-28-2 |
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Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-[2-(2-phenylphenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C21H16O2/c22-21(23)19-14-11-16(12-15-19)10-13-18-8-4-5-9-20(18)17-6-2-1-3-7-17/h1-15H,(H,22,23) |
InChI Key |
KPFJPANCVKIMHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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